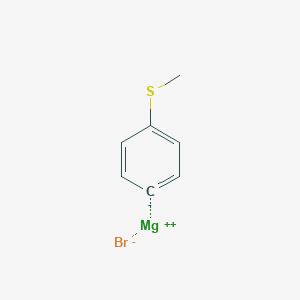

C7H7BrMgS

Description

Properties

IUPAC Name |

magnesium;methylsulfanylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7S.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHHDNYCTKOKAZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446108 | |

| Record name | 4-Thioanisolemagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18620-04-7 | |

| Record name | 4-Thioanisolemagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

C7H7BrMgS chemical structure and isomers

An In-depth Technical Guide to the Chemical Structures and Isomers of C₇H₇BrMgS

Introduction

Grignard reagents, organomagnesium compounds with the general formula RMgX, are cornerstones of synthetic organic chemistry, prized for their ability to form new carbon-carbon bonds.[1][2] Their utility is particularly pronounced in the pharmaceutical industry, where they facilitate the construction of complex molecular architectures essential for drug activity.[3] Concurrently, sulfur-containing compounds have emerged as a critical class of therapeutic agents, with a significant number of FDA-approved drugs featuring sulfur-derived functional groups.[4] These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including stability, solubility, and target binding affinity.

The chemical formula C₇H₇BrMgS represents not a single entity, but a fascinating family of isomeric organosulfur Grignard reagents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the possible chemical structures and isomers of C₇H₇BrMgS. We will delve into their synthesis, characterization, reactivity, and potential applications in the synthesis of novel therapeutic agents, offering both theoretical understanding and practical insights.

PART 1: Elucidating the Core Structure: Isomers of C₇H₇BrMgS

The constitutional isomers of C₇H₇BrMgS can be broadly categorized based on the connectivity of the sulfur atom to the C₇H₇ framework and the position of the magnesium bromide group. The C₇H₇ moiety itself can exist as a tolyl group (ortho, meta, or para) or a benzyl group. This leads to the following primary classes of isomers:

Class 1: Tolylthiomagnesium Bromides and Benzylthiomagnesium Bromide

In this class, the magnesium bromide is bonded to the sulfur atom, which is, in turn, attached to the C₇H₇ aryl or benzyl group. These are effectively magnesium thiolates.

-

(2-Methylphenyl)thiomagnesium bromide (ortho-isomer)

-

(3-Methylphenyl)thiomagnesium bromide (meta-isomer)

-

(4-Methylphenyl)thiomagnesium bromide (para-isomer)

-

(Phenylmethyl)thiomagnesium bromide (benzyl isomer)

Class 2: (Methylthio)phenylmagnesium Bromides

Here, the Grignard functionality (MgBr) is directly attached to the phenyl ring, which also bears a methylthio (-SCH₃) substituent.

-

2-(Methylthio)phenylmagnesium bromide

-

3-(Methylthio)phenylmagnesium bromide

-

4-(Methylthio)phenylmagnesium bromide

Class 3: (Phenylthio)methylmagnesium Bromide

In this isomer, the sulfur atom acts as a linker between a phenyl group and a methyl group that carries the Grignard functionality.

-

(Phenylthio)methylmagnesium bromide

Summary of Isomers

| Class | Isomer Name | Structure |

| 1 | (2-Methylphenyl)thiomagnesium bromide | CH₃-C₆H₄-SMgBr |

| 1 | (3-Methylphenyl)thiomagnesium bromide | CH₃-C₆H₄-SMgBr |

| 1 | (4-Methylphenyl)thiomagnesium bromide | CH₃-C₆H₄-SMgBr |

| 1 | (Phenylmethyl)thiomagnesium bromide | C₆H₅-CH₂-SMgBr |

| 2 | 2-(Methylthio)phenylmagnesium bromide | CH₃S-C₆H₄-MgBr |

| 2 | 3-(Methylthio)phenylmagnesium bromide | CH₃S-C₆H₄-MgBr |

| 2 | 4-(Methylthio)phenylmagnesium bromide | CH₃S-C₆H₄-MgBr |

| 3 | (Phenylthio)methylmagnesium bromide | C₆H₅-S-CH₂-MgBr |

PART 2: Synthesis and Mechanistic Insights

The synthesis of C₇H₇BrMgS isomers can be approached through two primary strategies, each yielding different classes of isomers.

Route A: Synthesis of Aryl/Alkylthiomagnesium Bromides via Reaction with Elemental Sulfur

This is a well-established method for the preparation of thiols from Grignard reagents, proceeding through a magnesium thiolate intermediate.[4][5][6]

Experimental Protocol: Synthesis of (4-Methylphenyl)thiomagnesium bromide

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.[7][8] To this, add a solution of 4-bromotoluene (1.0 eq) in anhydrous diethyl ether or THF dropwise with stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of 4-tolylmagnesium bromide.[9][10]

-

Reaction with Sulfur: Cool the Grignard solution to 0 °C. In a separate flask, suspend elemental sulfur (1.1 eq) in anhydrous THF.[1] Slowly add the sulfur suspension to the stirred Grignard solution. Maintain the temperature below 15 °C.[1]

-

Formation of Thiolate: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The product, (4-methylphenyl)thiomagnesium bromide, is formed in solution and can be used directly for subsequent reactions.

Causality: The nucleophilic carbon of the Grignard reagent attacks the electrophilic elemental sulfur, leading to the formation of the magnesium thiolate.[11] Anhydrous conditions are critical as Grignard reagents react readily with protic solvents.[7]

Route B: Synthesis of Sulfur-Substituted Aryl/Alkylmagnesium Bromides

This route involves the formation of a Grignard reagent from a bromo-thioether precursor.

Experimental Protocol: Synthesis of 4-(Methylthio)phenylmagnesium bromide

-

Precursor Synthesis: Synthesize 1-bromo-4-(methylthio)benzene from 4-bromothiophenol via methylation.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of 1-bromo-4-(methylthio)benzene (1.0 eq) in anhydrous THF dropwise. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux.[2]

-

Completion: After the addition is complete, continue to reflux for 1-2 hours. The resulting solution of 4-(methylthio)phenylmagnesium bromide can be used in situ.

Causality: The formation of Grignard reagents from aryl bromides is a standard procedure. The thioether functionality is generally tolerated under these conditions, although careful control of the reaction is necessary to avoid side reactions.

Synthetic Workflow Diagram

Caption: Synthetic routes to different classes of C₇H₇BrMgS isomers.

PART 3: Characterization and Spectroscopic Analysis

The characterization of these reactive Grignard reagents requires specialized techniques, with NMR spectroscopy being particularly informative.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectra will show characteristic signals for the tolyl or benzyl protons. For the tolyl isomers, distinct aromatic splitting patterns will differentiate the ortho, meta, and para substitution. The methyl protons will appear as a singlet around 2.3-2.4 ppm. For benzyl isomers, the benzylic protons will be a singlet around 7.0-7.5 ppm. For (methylthio)phenyl isomers, the methylthio protons will be a singlet around 2.5 ppm.

-

¹³C NMR: The carbon NMR will provide information about the number and type of carbon atoms. The chemical shifts will be influenced by the position of the sulfur and MgBr groups.

-

²⁵Mg NMR: While less common, ²⁵Mg NMR can provide direct information about the magnesium environment.[12][13] The chemical shifts are sensitive to the coordination sphere of the magnesium atom.[14][15]

Expected Spectroscopic Data Summary

| Isomer Class | Key ¹H NMR Features (δ, ppm) | Key ¹³C NMR Features |

| Tolylthiomagnesium bromides | Aromatic protons (6.9-7.8), Methyl singlet (~2.4) | Aromatic carbons, Methyl carbon (~21) |

| Benzylthiomagnesium bromide | Aromatic protons (7.2-7.5), Benzylic singlet (~3.8) | Aromatic carbons, Benzylic carbon |

| (Methylthio)phenylmagnesium bromides | Aromatic protons (7.0-7.8), Methylthio singlet (~2.5) | Aromatic carbons, Methylthio carbon (~15) |

| (Phenylthio)methylmagnesium bromide | Aromatic protons (7.1-7.4), Methylene singlet | Aromatic carbons, Methylene carbon |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

PART 4: Reactivity and Applications in Drug Development

Sulfur-containing Grignard reagents are versatile intermediates in organic synthesis, acting as potent nucleophiles.

Reactions with Electrophiles

These reagents can react with a wide range of electrophiles to introduce sulfur-containing moieties into molecules.[16]

-

Reaction with Alkyl Halides: This leads to the formation of thioethers. For example, the reaction of (4-methylphenyl)thiomagnesium bromide with an alkyl halide (R'-X) will yield a 4-tolyl thioether (CH₃-C₆H₄-S-R'). This is a valuable transformation for synthesizing thioether-containing drug candidates.[17][18]

-

Reaction with Aldehydes and Ketones: Addition to carbonyl compounds, followed by acidic workup, can yield hydroxy-functionalized thioethers or thiols.[19]

-

Reaction with Esters: Grignard reagents typically add twice to esters to form tertiary alcohols.[16]

-

Reaction with Sulfenyl Halides: This provides a route to unsymmetrical disulfides.

The incorporation of sulfur through these synthetic routes is of great interest in drug development. Thioethers, sulfoxides, and sulfones are common motifs in pharmaceuticals, contributing to their biological activity and metabolic stability.[20][21]

Reaction Pathways Diagram

Caption: Reaction pathways of C₇H₇BrMgS isomers with various electrophiles.

PART 5: Conclusion and Future Perspectives

The chemical formula C₇H₇BrMgS encapsulates a diverse array of isomeric structures with significant potential in synthetic and medicinal chemistry. Understanding the nuances of their synthesis, structure, and reactivity is paramount for harnessing their full potential. The strategic use of these sulfur-containing Grignard reagents can open new avenues for the efficient construction of novel drug candidates bearing crucial sulfur-containing pharmacophores. Future research in this area could focus on the development of more stereoselective synthetic methods and the exploration of their utility in the synthesis of complex natural products and materials with unique electronic properties. The continued investigation of these versatile reagents will undoubtedly contribute to advancements in both academic research and the pharmaceutical industry.

References

-

Cheng, J.-H., Ramesh, C., Kao, H.-L., Wang, Y.-J., Chan, C.-C., & Lee, C.-F. (2012). Synthesis of aryl thioethers through the N-chlorosuccinimide-promoted cross-coupling reaction of thiols with Grignard reagents. The Journal of Organic Chemistry, 77(21), 9819–9825. [Link]

-

Cheng, J.-H., Ramesh, C., Kao, H.-L., Wang, Y.-J., Chan, C.-C., & Lee, C.-F. (2012). Synthesis of aryl thioethers through the N-chlorosuccinimide-promoted cross-coupling reaction of thiols with Grignard reagents. PubMed. [Link]

-

Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current topics in medicinal chemistry, 16(11), 1200–1216. [Link]

-

Cheng, J.-H., Ramesh, C., Kao, H.-L., Wang, Y.-J., Chan, C.-C., & Lee, C.-F. (2012). Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. The Journal of Organic Chemistry. [Link]

-

Vedantu. (n.d.). The interaction of elemental sulfur with Grignard reagent class 12 chemistry CBSE. Retrieved from [Link]

-

Cheng, J.-H., Ramesh, C., & Lee, C.-F. (2012). Synthesis of aryl thioethers through the N-chlorosuccinimide-promoted cross-coupling reaction of thiols with Grignard reagents. Semantic Scholar. [Link]

-

Filo. (2021). The reaction of elemental sulphur with Grignard reagent followed by acidi.. [Link]

-

Gauth. (n.d.). Solved: The interaction of elemental sulphur with Grignard reagent gives ......... .H 2 S. Gauth. [Link]

-

Doubtnut. (2020). The reaction of elemental sulphur with Grignard reagent followed by acidification leads. Doubtnut. [Link]

-

Oisaki, K., Zhao, D., Kanai, M., & Shibasaki, M. (2011). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega, 4(1), 107-115. [Link]

- Google Patents. (n.d.). US6476248B1 - Hydroxythiol grignard reaction synthesis.

-

Cheng, J.-H., et al. (2012). ChemInform Abstract: Synthesis of Aryl Thioethers Through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents. ResearchGate. [Link]

-

Oisaki, K., Zhao, D., Kanai, M., & Shibasaki, M. (2019). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. [Link]

-

Young, J. R. (1969). The reactions of amines and grignard reagents with sulfinyl sulfones. Oregon State University. [Link]

-

Wikipedia. (n.d.). Phenylmagnesium bromide. Wikipedia. [Link]

-

O'Brien, C. J., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9092-9096. [Link]

-

O'Brien, C. J., et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. National Institutes of Health. [Link]

-

PrepChem.com. (n.d.). Synthesis of Phenyl magnesium bromide. PrepChem.com. [Link]

-

Reeves, J. T., et al. (2014). The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. Organic Letters, 16(4), 1184-1187. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

- Google Patents. (n.d.). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.

-

ResearchGate. (2014). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method? ResearchGate. [Link]

-

Wikipedia. (n.d.). Grignard reagent. Wikipedia. [Link]

-

PrepChem.com. (n.d.). Preparation of phenylmagnesium bromide. PrepChem.com. [Link]

-

Quora. (2018). What is the role of halides in the reactivity of Grignard reagent? Quora. [Link]

-

Sisko, J., & Weinreb, S. M. (1990). Addition of Grignard and organolithium reagents to N-sulfonyl aldimines generated in situ from aldehydes and N-sulfinylsulfonamides. The Journal of Organic Chemistry, 55(1), 393-395. [Link]

-

Block, E., et al. (2004). Nucleophilic Substitution by Grignard Reagents on Sulfur Mustards. The Journal of Organic Chemistry, 69(21), 7352-7362. [Link]

-

Zhang, Y., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5698. [Link]

-

Johnston, K. E., et al. (2012). Mg-25 ultra-high field solid state NMR spectroscopy and first principles calculations of magnesium compounds. Physical Chemistry Chemical Physics, 14(18), 6337-6347. [Link]

-

Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [Link]

-

Grignard Reaction Reagents: A Toolbox for Chemists. (2024). Grignard Reaction. [Link]

-

Sciencemadness.org. (2008). Synthesis of Phenylmagnesium bromide. Sciencemadness.org. [Link]

-

YouTube. (2019). Grignard Reagent, Formation and Synthetic applications. YouTube. [Link]

-

Pell, A. J., et al. (2016). Resolving multiple non-equivalent metal sites in magnesium-containing metal-organic frameworks by natural abundance (25)Mg solid-state NMR spectroscopy. Angewandte Chemie International Edition, 55(30), 8540-8544. [Link]

-

IMSERC. (n.d.). NMR Periodic Table: Magnesium NMR. IMSERC. [Link]

-

ResearchGate. (n.d.). NMR and ESR of organosulphur compounds. ResearchGate. [Link]

-

Wi, S., et al. (2020). Computational and Experimental 1 H-NMR Study of Hydrated Mg-Based Minerals. Minerals, 10(2), 169. [Link]

Sources

- 1. US6476248B1 - Hydroxythiol grignard reaction synthesis - Google Patents [patents.google.com]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 4. The reaction of elemental sulphur with Grignard reagent followed by acidi.. [askfilo.com]

- 5. The interaction of elemental sulfur with Grignard reagent class 12 chemistry CBSE [vedantu.com]

- 6. youtube.com [youtube.com]

- 7. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. gauthmath.com [gauthmath.com]

- 12. Mg-25 ultra-high field solid state NMR spectroscopy and first principles calculations of magnesium compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. NMR Periodic Table: Magnesium NMR [imserc.northwestern.edu]

- 14. Resolving multiple non-equivalent metal sites in magnesium-containing metal-organic frameworks by natural abundance (25)Mg solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Synthesis of aryl thioethers through the N-chlorosuccinimide-promoted cross-coupling reaction of thiols with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Development of conjugate additions of Grignard reagents in heterocycle synthesis - American Chemical Society [acs.digitellinc.com]

- 21. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Properties and Applications of Thienylmagnesium Bromide

A Note on Nomenclature: This guide focuses on 2-thienylmagnesium bromide , a widely utilized and commercially available Grignard reagent. The principles of synthesis, handling, and reactivity discussed herein are foundational and broadly applicable to other isomers and related thienyl-based organometallics, including (thienylmethyl)magnesium bromide.

Introduction: The Significance of Heteroaromatic Grignard Reagents

Grignard reagents, organomagnesium halides (R-Mg-X), are pillars of synthetic organic chemistry, prized for their ability to form new carbon-carbon bonds.[1] While simple alkyl and aryl Grignard reagents are commonplace, their heteroaromatic counterparts, such as thienylmagnesium bromide, offer chemists a gateway to constructing complex molecules with significant applications in medicinal chemistry and materials science. The thiophene moiety is a key structural motif in numerous pharmaceuticals and organic electronic materials. The ability to introduce this ring system nucleophilically via a Grignard reagent is a powerful and efficient synthetic strategy.

This guide provides a comprehensive overview of the physical and chemical properties of 2-thienylmagnesium bromide, detailed protocols for its preparation and use, and critical safety information for researchers, scientists, and drug development professionals.

Synthesis and Formation Mechanism

The preparation of a Grignard reagent is an oxidative insertion of magnesium metal into a carbon-halogen bond.[2] The reaction is notoriously sensitive to atmospheric moisture and oxygen, necessitating the use of anhydrous solvents and inert atmospheres.[3]

Causality of Experimental Choices

-

Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents reaction.[2] Activation is crucial to expose fresh, reactive magnesium. This is often achieved mechanically (crushing) or chemically with a small amount of an activator like iodine or 1,2-dibromoethane.

-

Anhydrous Solvent: The solvent, typically an ether like tetrahydrofuran (THF) or diethyl ether, is not merely a medium but plays a critical role in stabilizing the Grignard reagent by coordinating to the magnesium center (Schlenk equilibrium).[4][5] THF is often preferred over diethyl ether for its higher boiling point and better solvating properties, though it is also highly flammable.[6][7] The solvent must be scrupulously dried, as any protic contaminants (especially water) will protonate and destroy the highly basic Grignard reagent.[3][8]

-

Inert Atmosphere: An inert atmosphere of dry nitrogen or argon is required to prevent the Grignard reagent from reacting with oxygen (which forms peroxymagnesium compounds) and atmospheric moisture.[6]

General Reaction Scheme

The synthesis proceeds by adding a solution of 2-bromothiophene in anhydrous ether to a suspension of activated magnesium turnings. The reaction is exothermic and often requires careful initiation.[3][9]

Caption: Synthesis of 2-Thienylmagnesium Bromide.

Physical and Chemical Properties

2-Thienylmagnesium bromide is typically not isolated as a pure substance but is prepared and used as a solution, most commonly in THF. Its properties are therefore often described in the context of its solution.

Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₄H₃BrMgS | [10][11] |

| Molecular Weight | 187.34 g/mol | [10] |

| Appearance | Solution, typically yellow to brown liquid | [12][13] |

| Concentration | Commercially available as ~1.0 M solution in THF | [14] |

| Density (of 1.0 M solution) | ~1.011 g/mL at 25 °C | [11][14] |

| Boiling Point (of 1.0 M solution) | ~65 °C (THF) | [11] |

| Flash Point (of 1.0 M solution) | -21.1 °C (-6.0 °F) |

Stability and Storage

Grignard reagents are thermally labile and highly reactive.

-

Moisture and Air Sensitivity: They react exothermically with water and oxygen.[8] Solutions must be stored under a dry, inert atmosphere.

-

Thermal Stability: While many Grignard reagents are stable for extended periods when properly stored, decomposition can occur.[4] Studies have shown that stability can be enhanced in alternative solvents like cyclopentyl methyl ether (CPME), with some reagents remaining stable for months.[15][16] For laboratory use, it is best to use the reagent soon after preparation or titration.[17]

-

Storage: Store in a tightly sealed container, under an inert atmosphere, in a cool, dry, well-ventilated area away from sources of ignition and water.[12][18]

Reactivity and Synthetic Applications

The utility of 2-thienylmagnesium bromide stems from the nucleophilic character of the carbon atom bonded to magnesium.[17] It readily reacts with a wide range of electrophiles to form new carbon-carbon bonds.

Caption: General Reactivity of 2-Thienylmagnesium Bromide.

Key Applications

-

Synthesis of Alcohols: It reacts with aldehydes and ketones to produce secondary and tertiary alcohols, respectively.[14] This is a cornerstone reaction in drug synthesis.

-

Formation of Conducting Polymers: It is used to synthesize thienylene oligomers, which are valuable as conducting polymers and in the development of organic light-emitting diodes (OLEDs).[11]

-

Functionalization of Polymers: The reagent can be used to create thiophene-functionalized macromonomers, which are intermediates for grafting polythiophene onto other polymer backbones.

Experimental Protocols

CAUTION: All procedures involving Grignard reagents must be performed by trained personnel in a chemical fume hood, with appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety goggles.[7][19] An appropriate fire extinguisher (Class D, dry powder) must be readily available.[6]

Protocol: Preparation of 2-Thienylmagnesium Bromide (0.5 M in THF)

Objective: To prepare a solution of 2-thienylmagnesium bromide for subsequent use.

Materials:

-

Magnesium turnings (1.34 g, 55.0 mmol)

-

Iodine (1 crystal)

-

2-Bromothiophene (8.15 g, 50.0 mmol)

-

Anhydrous Tetrahydrofuran (THF), 100 mL

-

Three-neck round-bottom flask (250 mL), reflux condenser, and addition funnel, all flame- or oven-dried.

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: Assemble the flame-dried glassware while hot and immediately place it under a positive pressure of dry inert gas. Equip the flask with a magnetic stir bar.

-

Rationale: All glassware must be scrupulously free of adsorbed water to prevent quenching the reaction.[3]

-

-

Magnesium Activation: Place the magnesium turnings in the flask. Add one small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed.

-

Rationale: Iodine reacts with the magnesium surface, removing the passivating MgO layer and exposing fresh, reactive metal.

-

-

Initial Addition: Add 10 mL of anhydrous THF to the flask. In the addition funnel, prepare a solution of 2-bromothiophene in 90 mL of anhydrous THF.

-

Initiation: Add approximately 10% of the 2-bromothiophene solution to the stirred magnesium suspension.

-

Rationale: The reaction is often characterized by an induction period. A small initial addition confirms that the reaction starts before adding the bulk of the reagent, preventing a dangerous accumulation of unreacted halide that could lead to an uncontrolled, highly exothermic reaction.[7]

-

-

Confirmation of Initiation: The reaction has initiated when the brown color of the iodine fades and gentle bubbling or an increase in temperature is observed. If it does not start, gentle warming may be required.

-

Controlled Addition: Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.[3]

-

Completion: After the addition is complete, continue to stir the resulting gray-brown mixture at room temperature for an additional 60 minutes to ensure all the magnesium has reacted.

-

Use/Storage: The resulting solution of 2-thienylmagnesium bromide is now ready for use. It is best used immediately. If storage is necessary, it must be under a strictly inert atmosphere.

Protocol: Titration to Determine Concentration

It is crucial to determine the exact concentration of the prepared Grignard solution before use. A common method involves titration against a known amount of a protic acid (like benzoic acid) using an indicator such as 4-(phenylazo)diphenylamine.[20]

Protocol: Reaction with an Aldehyde (e.g., Benzaldehyde)

Objective: To synthesize phenyl(thiophen-2-yl)methanol.

Procedure:

-

Reaction Setup: In a separate flame-dried, inert-atmosphere flask, dissolve benzaldehyde (5.0 g, 47.1 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C in an ice-water bath.

-

Grignard Addition: Slowly add 100 mL of the freshly prepared and titrated ~0.5 M 2-thienylmagnesium bromide solution (approx. 50 mmol) to the stirred benzaldehyde solution via cannula or dropping funnel.

-

Rationale: The addition is performed at 0 °C to moderate the exothermic reaction and minimize side-product formation.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Rationale: This is the work-up step. The mild acid NH₄Cl protonates the resulting magnesium alkoxide to form the desired alcohol and converts the magnesium byproducts into water-soluble salts, which can be easily removed. Quenching with strong acid can cause dehydration of the product alcohol. The addition must be slow and controlled as the reaction with residual Grignard reagent is highly exothermic.

-

-

Extraction & Purification: The product can then be extracted from the aqueous layer using an organic solvent (e.g., diethyl ether), dried, and purified by standard methods like chromatography or recrystallization.

Safety and Handling

Grignard reagents present significant hazards due to their high reactivity and the flammable solvents in which they are prepared.[7]

-

Flammability: The ethereal solvents (THF, diethyl ether) are extremely flammable and have low flash points.[6] All operations must be conducted away from ignition sources.[3]

-

Reactivity with Water: Grignard reagents react violently with water, releasing flammable hydrocarbon gases.[8] Never use water to extinguish a Grignard fire; use a Class D dry powder extinguisher.[6]

-

Corrosivity: Grignard reagents are corrosive and can cause severe skin and eye burns.

-

Peroxide Formation: THF can form explosive peroxides upon exposure to air and light.[21] Use of THF from a freshly opened bottle or that has been tested for and cleared of peroxides is essential.

References

- Hill, B. D., & Finster, H. L. (2016). Safe Handling Practices of Industrial Scale Grignard Reagents. In Handbook of Grignard Reagents (pp. 7-16). CRC Press.

- American Chemical Society. (n.d.). Grignard Reaction.

-

Sciencemadness Wiki. (2019). Grignard reagent. Retrieved from [Link]

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.).

-

PubChem. (n.d.). 2-Thienylmagnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]

- Hatakeyama, T., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether.

-

LookChem. (n.d.). 2-Thienylmagnesium bromide. Retrieved from [Link]

-

Ottokemi. (n.d.). 2-Thienylmagnesium bromide solution, 1.0 M in THF. Retrieved from [Link]

-

ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. Retrieved from [Link]

-

ChemBK. (2024). 2-ThienylMagnesiuM broMide, 1.0 M solution in THF, SpcSeal. Retrieved from [Link]

-

ResearchGate. (2014). Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. Retrieved from [Link]

-

ChemBK. (2024). 2-Thienylmagnesium bromide solution. Retrieved from [Link]

- CatSci Ltd. (n.d.). The Stability of Organometallics. Technical Piece.

- ResearchGate. (2016). Grignard Reactions in Cyclopentyl Methyl Ether.

-

PubChem. (n.d.). Magnesium, bromoethenyl-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl magnesium bromide. National Center for Biotechnology Information. Retrieved from [Link]

- Schmidt, B., & Jolmes, T. (2002). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 263-271.

- Proprep. (n.d.). Discuss the reactivity and synthetic applications of CH3MgBr (methyl magnesium bromide) in organic chemistry.

- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355 Handout.

-

Chemistry Stack Exchange. (2017). How are Grignard reagents stable in an ethereal solution?. Retrieved from [Link]

Sources

- 1. proprep.com [proprep.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. quora.com [quora.com]

- 4. catsci.com [catsci.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. acs.org [acs.org]

- 8. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Thienylmagnesium bromide | C4H3BrMgS | CID 11074151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lookchem.com [lookchem.com]

- 12. 3-METHYL-2-THIENYLMAGNESIUM BROMIDE CAS#: 95184-07-9 [amp.chemicalbook.com]

- 13. Magnesium, bromoethenyl- | C2H3BrMg | CID 74584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Manufacturers of 2-Thienylmagnesium bromide solution, 1.0 M in THF, CAS 5713-61-1, T 2807, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. dchas.org [dchas.org]

- 20. Ethylmagnesium bromide synthesis - chemicalbook [chemicalbook.com]

- 21. chembk.com [chembk.com]

Synthesis and Discovery of Novel Methylthienyl Grignard Reagents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-containing molecules are privileged scaffolds in medicinal chemistry, imparting unique physicochemical properties to a vast array of pharmaceuticals.[1] The introduction of substituted thienyl moieties, particularly methylthienyl groups, is a critical strategy in drug design. This guide provides a comprehensive overview of the synthesis and discovery of novel methylthienyl Grignard reagents, crucial intermediates for the construction of these complex molecules. We will delve into the mechanistic underpinnings of Grignard reagent formation, address the specific challenges associated with sulfur-containing heterocycles, and present detailed, field-proven protocols for their synthesis and characterization. Furthermore, this guide will explore the application of these versatile reagents in modern drug discovery, with a focus on their use in cross-coupling reactions to forge new carbon-carbon bonds.

Introduction: The Significance of Thiophene in Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its presence in a molecule can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile. Thiophene derivatives are found in a wide range of approved drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug (NSAID) tenoxicam. The methylthienyl group, in particular, offers a valuable combination of lipophilicity and steric bulk that can be strategically employed to modulate receptor binding and optimize drug-like properties.

The synthesis of molecules containing the methylthienyl moiety often relies on the use of corresponding Grignard reagents. These organomagnesium compounds are powerful nucleophiles that readily react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds with high efficiency.[2][3][4] This guide will provide the necessary theoretical and practical knowledge for the successful synthesis and application of these vital synthetic building blocks.

The Fundamentals of Grignard Reagent Formation

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[5][6] The overall reaction is an oxidative insertion of magnesium into the carbon-halogen bond.[6]

R-X + Mg → R-MgX

While seemingly straightforward, the mechanism of Grignard reagent formation is complex and is believed to involve radical intermediates and surface reactions on the magnesium metal.[5][7] The reaction is typically initiated at surface dislocations, with the bulk of the reaction occurring on the polished surface of the magnesium.[5]

The Schlenk Equilibrium

In solution, Grignard reagents exist in a dynamic equilibrium known as the Schlenk equilibrium.[6][8] This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a dialkylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent, the nature of the R group, and the halogen. In THF, the monomeric RMgX species is generally favored, while in diethyl ether, oligomeric structures can form.[8] Understanding the Schlenk equilibrium is crucial as the different species can exhibit varying reactivity.

Critical Parameters for Successful Grignard Synthesis

Several factors are paramount for the successful and high-yielding synthesis of Grignard reagents:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, such as water, alcohols, and even acidic protons on terminal alkynes.[5][9][10] The presence of moisture will rapidly quench the Grignard reagent, leading to the formation of the corresponding hydrocarbon and magnesium hydroxide. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[6][11]

-

Magnesium Activation: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[6] Activation is necessary to expose a fresh, reactive magnesium surface. Common activation methods include the addition of a small crystal of iodine, 1,2-dibromoethane, or the use of ultrasound.[6][10][12]

-

Solvent Choice: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for Grignard reagent formation. They serve to solvate and stabilize the organomagnesium species through coordination of the ether oxygen atoms to the magnesium center.[2][6] THF is often preferred for the formation of Grignard reagents from less reactive aryl or vinyl halides.[6]

-

Initiation: The reaction can sometimes have an induction period before it begins. Gentle heating or the addition of a small amount of a pre-formed Grignard reagent can help to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain control.[13]

Synthesis of Methylthienyl Grignard Reagents: Overcoming the Challenges

The synthesis of Grignard reagents from halomethylthiophenes presents specific challenges due to the nature of the thiophene ring and the reactivity of the starting materials.

Reactivity of Halomethylthiophenes

The choice of starting halomethylthiophene is critical. Bromo- and iodomethylthiophenes are generally more reactive than their chloro- counterparts.[6] The position of the methyl and halo-substituents on the thiophene ring also influences reactivity. For instance, creating a Grignard reagent from 2-chloro-3-(bromomethyl)thiophene requires chemoselective reaction at the more reactive bromomethyl group while leaving the C-Cl bond on the thiophene ring intact.[1]

Potential Side Reactions

Several side reactions can occur during the synthesis of methylthienyl Grignard reagents, leading to reduced yields and the formation of impurities. The most common of these is Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with the starting halomethylthiophene to form a dimer.

R-MgX + R-X → R-R + MgX₂

This side reaction is particularly prevalent with reactive halides.[11] Careful control of the addition rate of the halide to the magnesium suspension can help to minimize this unwanted reaction.

Experimental Protocols

General Considerations

-

Inert Atmosphere: All reactions should be carried out under an inert atmosphere of nitrogen or argon to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture.[6]

-

Glassware: All glassware should be flame-dried or oven-dried at a minimum of 120°C for several hours and allowed to cool under a stream of inert gas.

-

Solvents: Anhydrous solvents are commercially available but can also be prepared by distillation from appropriate drying agents (e.g., sodium/benzophenone for THF and diethyl ether).

Protocol: Synthesis of 2-Methyl-3-thienylmagnesium Bromide

This protocol describes the synthesis of a common methylthienyl Grignard reagent.

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

3-Bromo-2-methylthiophene

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a flow of nitrogen.

-

To the flask, add magnesium turnings (1.2 equivalents).

-

Add a single crystal of iodine to the flask. The purple color of the iodine will fade as it reacts with the magnesium surface, indicating activation.

-

In the dropping funnel, prepare a solution of 3-bromo-2-methylthiophene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 3-bromo-2-methylthiophene solution to the magnesium suspension.

-

Gently warm the flask to initiate the reaction. The reaction is initiated when the solution becomes cloudy and bubbling is observed.

-

Once the reaction has started, add the remaining 3-bromo-2-methylthiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

-

The resulting dark grey to brown solution is the 2-methyl-3-thienylmagnesium bromide Grignard reagent.

Protocol: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions.[1] A common method is titration against a known concentration of a protic acid using a colorimetric indicator.

Materials:

-

Salicylaldehyde phenylhydrazone (indicator)

-

Standardized secondary butanol in xylene (titrant)

-

Anhydrous THF

Procedure:

-

In a dry flask under an inert atmosphere, dissolve a small amount of salicylaldehyde phenylhydrazone in anhydrous THF.

-

Add a known volume (e.g., 1.0 mL) of the Grignard solution to be titrated. The solution will turn a distinct color.

-

Titrate the solution with the standardized secondary butanol solution until the color disappears, indicating the endpoint.

-

Calculate the molarity of the Grignard reagent based on the volume of titrant used.

A potentiometric titration method using 2-butanol in THF has also been developed and validated for various Grignard reagents, offering excellent precision.[14]

Characterization of Methylthienyl Grignard Reagents

While direct characterization of Grignard reagents can be challenging due to their reactivity, several spectroscopic techniques can provide valuable information.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing organometallic reagents.[15] For methylthienyl Grignard reagents, ¹H and ¹³C NMR can confirm the formation of the desired species and identify any significant impurities. The chemical shifts of the protons and carbons on the thiophene ring will be significantly different from those in the starting halide.

FTIR Spectroscopy

In-line FTIR spectroscopy can be used to monitor the formation of the Grignard reagent in real-time and to characterize the reaction species.[14] The C-Mg bond will have a characteristic vibrational frequency that can be observed.

Applications in Drug Discovery: The Kumada Cross-Coupling Reaction

One of the most powerful applications of methylthienyl Grignard reagents in drug discovery is their use in transition metal-catalyzed cross-coupling reactions, particularly the Kumada coupling.[16][17] This reaction allows for the formation of a new carbon-carbon bond between the Grignard reagent and an organic halide, typically an aryl or vinyl halide.[17]

R-MgX + R'-X' --(Catalyst)--> R-R' + MgXX'

Nickel and palladium complexes are the most common catalysts for the Kumada coupling.[17] This reaction is highly versatile and has been employed in the synthesis of numerous complex molecules, including pharmaceuticals.[17]

Example: Synthesis of a Biaryl Compound

A methylthienyl Grignard reagent can be coupled with an aryl bromide in the presence of a palladium catalyst to generate a biaryl compound, a common motif in drug molecules.

2-Methyl-3-thienylmagnesium Bromide + Aryl Bromide --(Pd Catalyst)--> 3-Aryl-2-methylthiophene

The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. Ligand-free nickel-catalyzed Kumada couplings have also been developed for certain substrates.[18]

Visualization of Key Processes

Grignard Reagent Formation Workflow

Caption: Workflow for the synthesis and application of a methylthienyl Grignard reagent.

Kumada Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for the palladium-catalyzed Kumada cross-coupling reaction.

Conclusion

The synthesis of novel methylthienyl Grignard reagents is a cornerstone of modern medicinal chemistry, enabling the construction of complex, thiophene-containing molecules with potential therapeutic applications. A thorough understanding of the principles of Grignard reagent formation, coupled with meticulous experimental technique, is essential for success. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to confidently synthesize, characterize, and utilize these powerful synthetic intermediates in their pursuit of new medicines. Continued innovation in the field of organometallic chemistry will undoubtedly lead to the discovery of even more efficient and selective methods for the preparation and application of these valuable reagents.

References

- Walborsky, H. M. (n.d.). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

- (n.d.). Recent advances of the Grignard-type reactions without involving organohalides.

- (n.d.). Modern developments in magnesium reagent chemistry for synthesis.

- (2023, May 3). 4.4: Organometallic Compounds of Magnesium. Chemistry LibreTexts.

- (n.d.). Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium. Semantic Scholar.

- Hill, C. L., Vander Sande, J. B., & Whitesides, G. M. (n.d.). Mechanism of formation of Grignard reagents. Corrosion of metallic magnesium by alkyl halides in ethers. The Journal of Organic Chemistry - ACS Publications.

- (n.d.). Application Notes and Protocols: Formation of a Thienyl Grignard Reagent for Drug Discovery. Benchchem.

- (n.d.). Kumada Coupling. Organic Chemistry Portal.

- (n.d.). Kumada coupling. Wikipedia.

- (n.d.). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science (RSC Publishing).

- (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.

- (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents.

- (n.d.). Improvement on Synthesis of Grignard Reagent. 大学化学.

- (n.d.). The Grignard Reagents. Organometallics - ACS Publications.

- Lou, S., & Fu, G. C. (2010). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. DSpace@MIT.

- (n.d.). Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications (RSC Publishing).

- (n.d.). Method for Preparing Grignard Reagents and new Grignard Reagents. Google Patents.

- (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review.

- (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC - PubMed Central.

- (n.d.). Process for the preparation of Grignard reagents and novel Grignard reagents. Google Patents.

- (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit.

- (n.d.). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. The Royal Society of Chemistry.

- (n.d.). New Functionalized Grignard Reagents and their Applications in Amination Reactions.

- (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

- (n.d.). The Grignard Reagents: Their Preparation. Ursinus Digital Commons.

- (n.d.). Grignard reagents – Knowledge and References. Taylor & Francis.

- (2025, August 10). No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions. ResearchGate.

- (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.

- (2025, August 6). A Review on Grignard Reagent. ResearchGate.

- (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Chemistry Steps.

- (2021, October 27). Synthesis and Preparation of Grignard Reagent. Research and Reviews.

- (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.

- (n.d.). Magnesium-Halogen Exchange. Andrew G Myers Research Group.

- (n.d.). Grignard Reagents. Sigma-Aldrich.

- (2024, December 12). a review article on grignard reaction. JETIR Research Journal.

- (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]

- 4. ijnrd.org [ijnrd.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. adichemistry.com [adichemistry.com]

- 7. web.alfredstate.edu [web.alfredstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. reddit.com [reddit.com]

- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 13. rroij.com [rroij.com]

- 14. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kumada Coupling [organic-chemistry.org]

- 17. Kumada coupling - Wikipedia [en.wikipedia.org]

- 18. html.rhhz.net [html.rhhz.net]

Spectroscopic Characterization of Thioether-Functionalized Aryl and Thienyl Magnesium Bromides (C₇H₇BrMgS): A Technical Guide for Researchers

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize C₇H₇BrMgS compounds, a class of Grignard reagents with significant potential in organic synthesis and drug development. Given the inherent reactivity and complex solution behavior of these organometallic species, this document emphasizes practical, field-proven methodologies for their analysis, including in-situ monitoring and the interpretation of spectral data in the context of their precursor molecules.

Introduction: The Challenge and Importance of Characterizing C₇H₇BrMgS Grignard Reagents

Grignard reagents of the general formula C₇H₇BrMgS represent a versatile class of synthetic intermediates. These compounds, which include isomers of (methylthio)phenylmagnesium bromide and (bromomagnesiomethyl)thiophene, combine the nucleophilic character of a Grignard reagent with the unique electronic and coordinating properties of a thioether moiety. This combination opens avenues for the synthesis of complex sulfur-containing molecules, which are prevalent in pharmaceuticals and materials science.

However, the very reactivity that makes these reagents synthetically useful also renders their characterization a significant challenge. Grignard reagents are highly sensitive to air and moisture, and in solution, they exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide, the diorganomagnesium species, and magnesium dihalide. This complexity often precludes straightforward isolation and traditional spectroscopic analysis.[1][2] Consequently, in-situ analytical techniques are often the methods of choice for monitoring their formation and subsequent reactions.[3][4]

This guide will navigate these challenges, providing researchers with the foundational knowledge to confidently synthesize and utilize C₇H₇BrMgS reagents by leveraging modern spectroscopic methods.

Synthesis and Isomeric Landscape of C₇H₇BrMgS

The primary route to C₇H₇BrMgS isomers is the reaction of the corresponding bromo-precursor with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[5][6] The choice of precursor dictates the final structure of the Grignard reagent.

Key Isomeric Families:

-

(Methylthio)phenylmagnesium bromide: These isomers are formed from bromothioanisole. Commercially available examples include 2-(Methylthio)phenylmagnesium bromide.[7][8]

-

(Bromomagnesio)methylthiophene: These are derived from the corresponding bromomethylthiophenes.

-

Thienylmethylmagnesium bromide: Formed from bromomethylthiophenes, these reagents feature the magnesium bromide attached to the methyl group.

The specific isomer used can have a profound impact on the outcome of a reaction, making accurate characterization essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, for Grignard reagents, obtaining clean, interpretable spectra requires careful experimental design due to their reactivity and the presence of multiple species in the Schlenk equilibrium.[9]

Experimental Protocol: Acquiring NMR Data for Grignard Reagents

-

Strictly Anhydrous Conditions: All glassware must be rigorously dried, and deuterated solvents must be anhydrous. The use of a glovebox or Schlenk line is mandatory.[10]

-

Solvent Selection: Anhydrous deuterated THF ([D8]THF) is a common choice as it mimics the reaction solvent.[11]

-

Internal Standard: A non-reactive internal standard should be used.

-

In-Situ Measurement: For the most accurate representation, NMR spectra should be acquired directly from the reaction mixture.

Interpreting NMR Spectra

Due to the scarcity of directly published NMR data for many C₇H₇BrMgS isomers, interpretation often relies on comparison with the starting materials and understanding the expected electronic changes upon Grignard formation.

¹H NMR Spectroscopy:

The formation of the Grignard reagent introduces a highly electropositive magnesium atom, which significantly shields the adjacent carbon and its attached protons. This results in a characteristic upfield shift (to lower ppm values) of the protons on the carbon bearing the MgBr group and adjacent protons.

-

Aromatic Protons: Protons ortho to the C-Mg bond will experience the most significant upfield shift compared to the brominated precursor.

-

Methyl Protons: The -SCH₃ protons will also be influenced, though to a lesser extent, by the formation of the Grignard reagent on the aromatic or thiophene ring.

¹³C NMR Spectroscopy:

The most dramatic effect in the ¹³C NMR spectrum is the profound upfield shift of the carbon atom directly bonded to the magnesium atom. This C-Mg carbon resonance can be shifted by more than 50 ppm upfield compared to the C-Br carbon in the precursor.

| Compound Family | Precursor C-Br (Expected ppm) | Grignard C-Mg (Predicted ppm) | -SCH₃ (ppm) | Aromatic/Thienyl Carbons (ppm) |

| (Methylthio)phenylmagnesium bromide | ~120-130 | ~160-170 (highly deshielded) | ~15-20 | ~125-140 |

| (Bromomagnesio)methylthiophene | ~110-125 | ~150-160 (highly deshielded) | N/A | ~120-145 |

Note: The chemical shifts are approximate and can be influenced by the solvent and the position of the substituents.

The Role of Computational Prediction

In the absence of experimental data, computational methods can provide valuable predictions of NMR spectra.[12][13][14][15][16] Density functional theory (DFT) calculations can be used to model the structures of the Grignard reagents and predict their ¹H and ¹³C chemical shifts with reasonable accuracy.

Infrared (IR) Spectroscopy: Monitoring Grignard Formation in Real-Time

Infrared spectroscopy is particularly well-suited for the in-situ monitoring of Grignard reagent formation.[3][4][17] Attenuated Total Reflectance (ATR) probes can be inserted directly into the reaction vessel, providing real-time data on the consumption of the starting material and the appearance of the Grignard reagent.[18]

Experimental Workflow: In-Situ IR Monitoring

Caption: Workflow for in-situ IR monitoring of Grignard reagent formation.

Key Vibrational Modes

The key to monitoring the reaction is to identify vibrational bands that are unique to the starting material and the product.

-

C-Br Stretch: The C-Br stretching vibration of the precursor, typically found in the 600-500 cm⁻¹ region, will decrease in intensity as the reaction progresses.

-

Aromatic/Thienyl Ring Modes: The formation of the Grignard reagent alters the electronic distribution in the aromatic or thiophene ring, leading to shifts in the ring stretching vibrations (typically 1600-1400 cm⁻¹).[4]

-

C-S Stretch: The C-S stretching vibration, which can be found in a broad range (around 800-600 cm⁻¹), may also shift upon Grignard formation.[11]

-

C-Mg Stretch: The C-Mg stretching frequency is expected to appear in the far-IR region (below 600 cm⁻¹), which may be difficult to observe with standard mid-IR spectrometers.

By trending the disappearance of the C-Br peak and the shifts in the ring modes, the initiation, progress, and completion of the Grignard formation can be accurately monitored. This provides a significant advantage in terms of process safety and control.[19]

Mass Spectrometry (MS): Navigating the Challenges of Analyzing Reactive Species

Mass spectrometry of Grignard reagents is notoriously difficult due to their high reactivity, low volatility, and tendency to aggregate.[1][20] Direct analysis by techniques like electron ionization (EI) is often not feasible. Electrospray ionization (ESI) from a solution can provide some information, but the observed species may be clusters or fragments that do not represent the bulk solution.

Indirect Analysis via Derivatization

A common and more reliable approach is to quench the Grignard reagent with a known electrophile and analyze the resulting stable product by GC-MS or LC-MS.

Experimental Protocol: Quenching and MS Analysis

-

Reaction Quench: At the desired time point, a sample of the Grignard reaction mixture is withdrawn under inert atmosphere and rapidly quenched with a suitable reagent (e.g., D₂O, an aldehyde, or an acid chloride).

-

Work-up: The quenched reaction is worked up to isolate the stable derivatized product.

-

MS Analysis: The product is then analyzed by a standard MS technique.

Caption: Indirect MS analysis of Grignard reagents via derivatization.

Interpreting Fragmentation Patterns

The mass spectrum of the derivatized product will provide definitive information about the structure of the Grignard reagent that was present. For example, quenching with D₂O will result in the incorporation of a deuterium atom at the position of the C-Mg bond, which can be easily identified by the mass of the molecular ion.

The fragmentation patterns of the thioether-containing products will be influenced by the sulfur atom. Common fragmentation pathways include cleavage alpha to the sulfur atom and rearrangements involving the sulfur.

Conclusion: A Multi-faceted Approach to Characterization

The successful application of C₇H₇BrMgS Grignard reagents in research and development hinges on a robust understanding of their structure and reactivity. Due to their inherent instability, a single spectroscopic technique is often insufficient for complete characterization. A comprehensive approach that combines:

-

In-situ IR spectroscopy for real-time monitoring of the formation reaction.

-

NMR spectroscopy of the reaction mixture for structural information in solution, ideally supplemented by computational predictions.

-

Mass spectrometry of quenched derivatives for unambiguous confirmation of the Grignard structure.

By integrating these methods, researchers can gain the necessary insights to control the synthesis and subsequent reactions of these valuable organometallic intermediates, thereby accelerating innovation in drug discovery and materials science.

References

-

In‐line IR monitoring of the formation of a Grignard reagent followed... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

AA Blocks. (n.d.). 99346-84-6 | 2-(Methylthio)phenylmagnesium bromide, 0.50 M in 2-MeTHF. Retrieved January 14, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved January 14, 2026, from [Link]

-

Oae, S., & Uchida, M. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(12), 7936-7981. [Link]

- Kice, J. L. (1967). The reactions of amines and grignard reagents with sulfinyl sulfones.

- Tejo, C., Anders, Y. F., See, M. M., & Chan, P. W. H. (2015). Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzenes. The Royal Society of Chemistry.

-

Mettler Toledo. (n.d.). Gain Insights Into Your Chemistry with ReactIR™ In Situ Reaction Analysis. Retrieved January 14, 2026, from [Link]

-

Goodman, J. M., & Howarth, A. (2022). The DP5 Probability, Quantification and Visualisation of Structural Uncertainty in Single Molecules. ResearchGate. [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). Thiophene - Optional[1H NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

- Maruyama, K., & Maruyama, T. (n.d.). SRN2 SI (CC). The Royal Society of Chemistry.

-

Trost, B. M., & Cregg, C. J. (2018). Substitution reactions of reactive sulfones with Grignard reagents. ResearchGate. [Link]

-

Organic Syntheses Procedure. (n.d.). phenylmagnesium bromide. Retrieved January 14, 2026, from [Link]

-

Stalke, D. (2011). Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. ResearchGate. [Link]

-

Salinger, R. M., & Mosher, H. S. (1964). Infrared Spectral Studies of Grignard Solutions. Journal of the American Chemical Society, 86(9), 1782-1785. [Link]

-

Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

-

Whitesides, G. M., & Roberts, J. D. (1967). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. THE CONFIGURATIONAL STABILITY OF PRIMARY GRIGNARD REAGENTS. STRUCTURE AND MEDIUM EFFECTS. DTIC. [Link]

-

Deitmann, E., Menges-Flanagan, G., & Ziegenbalg, D. (2024). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. ResearchGate. [Link]

-

Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret. YouTube. [Link]

-

Deitmann, E., Menges-Flanagan, G., & Ziegenbalg, D. (2024). Infrared Spectroscopy as Process Analytics to Identify and Quantify Grignard Reagents. Fraunhofer-Publica. [Link]

-

PubChem. (n.d.). 2-Thienylmagnesium bromide. Retrieved January 14, 2026, from [Link]

-

Sarotti, A. M., & Daranas, A. H. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry, 11, 1113883. [Link]

-

Chemistry Stack Exchange. (2019, October 7). Grignard reagent with sulfur dioxide. Retrieved January 14, 2026, from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved January 14, 2026, from [Link]

-

Biswas, T. (2022, April 8). MCQ-203 About Sulfone and Grignard reagent. YouTube. [Link]

- Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). The Royal Society of Chemistry.

-

Impey, G., Hunter, C., & Schreiber, A. (2009). A New Perspective on the Challenges of Mass Spectrometry. Spectroscopy Online. [Link]

-

Gutmann, B., et al. (2015). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal. Organic Process Research & Development, 19(10), 1438-1443. [Link]

-

Rieke Metals. (n.d.). 2-(Methylthio)phenylmagnesium bromide. Retrieved January 14, 2026, from [Link]

-

chemeurope.com. (n.d.). Phenylmagnesium bromide. Retrieved January 14, 2026, from [Link]

-

Peltzer, D., et al. (2020). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. ChemPhysChem, 21(16), 1785-1790. [Link]

-

Stier, A., et al. (2022). In Situ Grignard Metalation Method for the Synthesis of Hauser Bases. Chemistry – A European Journal, 28(45), e202201138. [Link]

-

PubChem. (n.d.). Phenylmagnesium bromide. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved January 14, 2026, from [Link]

-

Richey, H. G. (2000). The Grignard Reagents. Organometallics, 19(26), 5763-5764. [Link]

-

Wang, C., et al. (2019). Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. Molecules, 24(18), 3328. [Link]

-

Coutens, A., et al. (2024). Laboratory infrared spectra and fragmentation chemistry of sulfur allotropes. Nature Communications, 15(1), 5894. [Link]

- Knochel, P. (2004). New Functionalized Grignard Reagents and their Applications in Amination Reactions. Ludwig-Maximilians-Universität München.

-

CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. Retrieved January 14, 2026, from [Link]

- Allen, C. F. H., Gates, J. W., Jr., & VanAllan, J. A. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. Phenylmagnesium_bromide [chemeurope.com]

- 6. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. aablocks.com [aablocks.com]

- 8. 2-(Methylthio)phenylmagnesium bromide | #G0398 | Rieke Metals Products & Services [riekemetals.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Simulate and predict NMR spectra [nmrdb.org]

- 14. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 15. youtube.com [youtube.com]

- 16. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]

- 20. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Isomers of C7H7BrMgS: Nomenclature, CAS Numbers, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of C7H7BrMgS, a class of Grignard reagents with significant potential in organic synthesis. As organomagnesium halides incorporating both sulfur and bromine, these compounds offer unique reactivity profiles. This document details their nomenclature, Chemical Abstracts Service (CAS) numbers, synthesis protocols, and key chemical properties, offering field-proven insights for their effective utilization in research and development.

Introduction to Thioether-Containing Grignard Reagents

Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are powerful nucleophiles widely employed for the formation of carbon-carbon bonds.[1] The presence of a thioether functionality within the Grignard reagent, as in the isomers of this compound, introduces both opportunities and challenges. The sulfur atom can influence the reagent's stability and reactivity, and its lone pairs may coordinate with the magnesium center, potentially affecting the Schlenk equilibrium.[2] Understanding these interactions is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

This guide categorizes the isomers of this compound into two primary groups: Aryl-Based Isomers derived from bromothioanisole and its structural variations, and Thiophene-Based Isomers where the Grignard functionality is attached to a substituted thiophene ring.

Aryl-Based Isomers of this compound

The aryl-based isomers of this compound are derived from a benzene ring substituted with a methylthio group, a bromine atom, and the magnesium bromide moiety. The positional isomerism of these substituents gives rise to several distinct compounds.

(Methylthio)phenylmagnesium Bromide Isomers

These isomers are formed from the corresponding bromothioanisoles. The position of the bromine atom relative to the methylthio group dictates the isomer.

| IUPAC Name | Common Name | CAS Number |

| bromo[2-(methylthio)phenyl]magnesium | 2-(Methylthio)phenylmagnesium bromide | 99346-84-6[3] |

| bromo[3-(methylthio)phenyl]magnesium | 3-(Methylthio)phenylmagnesium bromide | 18620-04-7 |

| bromo[4-(methylthio)phenyl]magnesium | 4-(Methylthio)phenylmagnesium bromide | 18620-04-7[4] |

Note: While some sources may list the same CAS number for the 3- and 4-isomers, it is crucial to verify the specific isomer with the supplier.

The synthesis of (methylthio)phenylmagnesium bromide isomers follows the general principle of Grignard reagent formation: the reaction of an aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[5]

Expertise & Experience: The presence of the thioether group can influence the reaction. While generally stable, the sulfur atom can potentially interact with the magnesium surface, which may affect the initiation of the Grignard formation. The use of highly reactive magnesium, such as Rieke magnesium, can be beneficial for substrates that are less reactive.[6] Additionally, employing solvents like 2-methyltetrahydrofuran (2-MeTHF) can improve solubility and reaction yields.[7]

Experimental Protocol: Synthesis of (Methylthio)phenylmagnesium Bromide

Materials:

-

Appropriate isomer of bromothioanisole (e.g., 2-bromothioanisole, 3-bromothioanisole, or 4-bromothioanisole)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as an activator)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to exclude atmospheric moisture.

-

Place magnesium turnings in a two-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine to the flask. The purple color of the iodine will disappear as it reacts with the magnesium surface, indicating activation.

-

Dissolve the bromothioanisole isomer in anhydrous ether or THF and add it to the dropping funnel.

-

Add a small portion of the bromothioanisole solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of an activator if it does not start spontaneously. Initiation is indicated by the disappearance of the iodine color, bubble formation, and a gentle reflux of the solvent.

-

Once the reaction has started, add the remaining bromothioanisole solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

-

The resulting Grignard solution, typically grayish and cloudy, is ready for use in subsequent reactions.

Trustworthiness: The success of the synthesis can be validated by quenching a small aliquot with a known amount of a proton source (e.g., water or D₂O) and analyzing the resulting thioanisole by GC-MS or NMR to confirm the formation of the Grignard reagent.

(Bromomethyl)phenylthiomagnesium Bromide Isomers

In these isomers, the bromine atom is attached to the methyl group of thioanisole. The Grignard reagent can be formed at the phenyl ring.

The synthesis of Grignard reagents from benzyl-type halides can be complicated by Wurtz-type coupling side reactions, where the newly formed Grignard reagent reacts with the starting halide.[8]

Expertise & Experience: To minimize side reactions, the Grignard formation should be carried out at low temperatures, and the halide should be added slowly to a suspension of magnesium to maintain a low concentration of the halide in the reaction mixture.

Thiophene-Based Isomers of this compound

These isomers feature a thiophene ring as the core structure. The molecular formula this compound allows for various substitution patterns of a methyl group, a bromine atom, and the magnesium bromide on the thiophene ring.

Identifying the specific CAS numbers for all possible thiophene-based isomers is challenging. However, based on available data for related compounds, the nomenclature would follow standard IUPAC rules for substituted thiophenes. For example, a hypothetical isomer could be named bromo(5-methylthiophen-2-yl)magnesium.

The synthesis of thienylmagnesium bromides can be more challenging than their phenyl counterparts. The reactivity of halothiophenes towards magnesium can vary depending on the position of the halogen. For instance, 3-bromothiophene is known to be less reactive in Grignard formation compared to 2-bromothiophene.[9]

Expertise & Experience: The use of activators like 1,2-dibromoethane or highly reactive magnesium is often necessary to facilitate the reaction.[5] Alternatively, halogen-metal exchange reactions using organolithium reagents followed by transmetalation with a magnesium halide can be a more reliable method for preparing certain thienyl Grignard reagents.

Visualization of Isomers and Synthetic Pathways

To aid in the understanding of the structural diversity and synthetic approaches, the following diagrams are provided.

Figure 2: General workflow for synthesis and use of this compound.